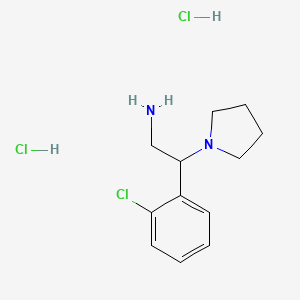
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl is a chemical compound that belongs to the class of phenylpyrrolidines It is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further connected to an ethylamine chain
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-chlorobenzaldehyde and pyrrolidine.
Reduction: The intermediate is then subjected to reduction reactions to form the desired amine.
Hydrochloride Formation: Finally, the amine is converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific receptors in the brain, influencing neurotransmitter release and uptake, thereby modulating neuronal activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl can be compared with other phenylpyrrolidine derivatives:
2-(2-Chlorophenyl)-2-pyrrolidinylethanol: This compound has a similar structure but contains a hydroxyl group instead of an amine.
2-(2-Chlorophenyl)-2-pyrrolidinylmethanol: Another similar compound with a methanol group attached to the pyrrolidine ring.
2-(2-Chlorophenyl)-2-pyrrolidinylacetic acid: This derivative contains a carboxylic acid group, making it more acidic compared to the amine.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-6-2-1-5-10(11)12(9-14)15-7-3-4-8-15;;/h1-2,5-6,12H,3-4,7-9,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZKYFVRLOODFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
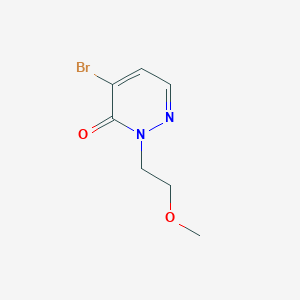
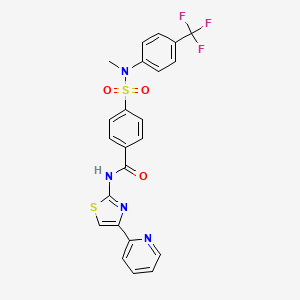
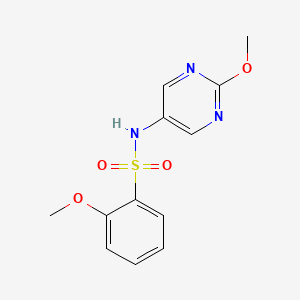
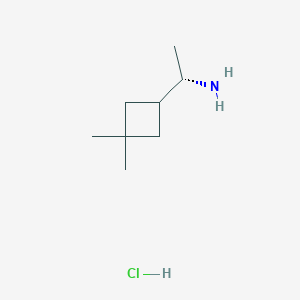
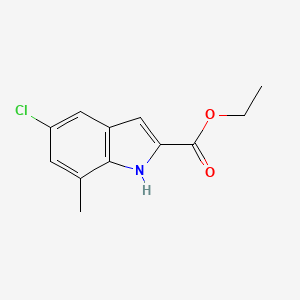
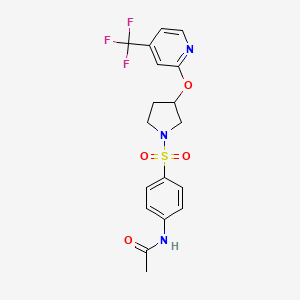
![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)
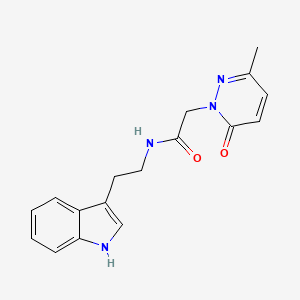
![ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2837861.png)

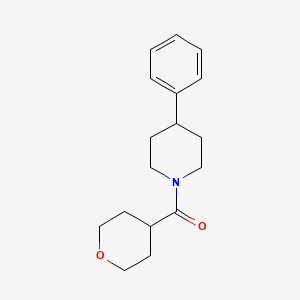
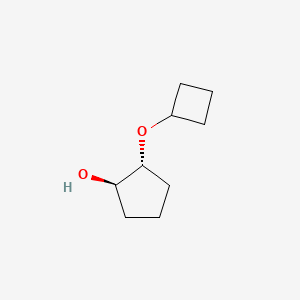
![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)
![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)
